(2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
Brand Name: Vulcanchem
CAS No.: 1321704-29-3
VCID: VC5838020
InChI: InChI=1S/C24H20ClNO4S/c1-15-7-11-19(12-8-15)31(27,28)22-13-17-5-4-6-21(29-3)23(17)30-24(22)26-18-10-9-16(2)20(25)14-18/h4-14H,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)C)Cl
Molecular Formula: C24H20ClNO4S
Molecular Weight: 453.94

(2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

CAS No.: 1321704-29-3

Cat. No.: VC5838020

Molecular Formula: C24H20ClNO4S

Molecular Weight: 453.94

* For research use only. Not for human or veterinary use.

(2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine - 1321704-29-3

Specification

CAS No. 1321704-29-3
Molecular Formula C24H20ClNO4S
Molecular Weight 453.94
IUPAC Name N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Standard InChI InChI=1S/C24H20ClNO4S/c1-15-7-11-19(12-8-15)31(27,28)22-13-17-5-4-6-21(29-3)23(17)30-24(22)26-18-10-9-16(2)20(25)14-18/h4-14H,1-3H3
Standard InChI Key QCDFIROHXHGCAG-LCUIJRPUSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (CAS No. 1321704-29-3) has the molecular formula C₂₄H₂₀ClNO₄S and a molecular weight of 453.94 g/mol. Its IUPAC name reflects the Z-configuration of the imine double bond and the positions of substituents on the chromene and phenyl rings. Key identifiers include:

PropertyValue
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)C)Cl
InChIKeyQCDFIROHXHGCAG-LCUIJRPUSA-N
PubChem CID2134385

The chromene core (2H-1-benzopyran) is substituted at position 3 with a 4-methylbenzenesulfonyl group and at position 8 with a methoxy group. The imine nitrogen at position 2 is bonded to a 3-chloro-4-methylphenyl group, introducing steric and electronic effects critical to its reactivity .

Stereochemical Considerations

The Z-configuration of the imine bond (C=N) is stabilized by intramolecular interactions between the sulfonyl group and the chromene oxygen. X-ray crystallographic studies of analogous copper(II) complexes reveal that such imine ligands adopt planar geometries, with bond lengths between the metal center and imine nitrogen ranging from 1.930(2) Å to 2.053(2) Å . These structural insights suggest that the sulfonyl group enhances rigidity, potentially influencing biological target binding.

Synthesis and Reaction Pathways

Condensation-Based Strategies

The primary synthetic route involves condensation between 2-aminocoumarin derivatives and substituted benzaldehydes. For example, reacting 8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-amine with 3-chloro-4-methylbenzaldehyde in anhydrous DCM under acidic conditions yields the target imine. Catalytic amounts of p-toluenesulfonic acid (PTSA) are often employed to accelerate imine formation, with reaction times ranging from 6–12 hours at reflux .

Representative Procedure:

  • Combine 8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-amine (1.5 equiv), 3-chloro-4-methylbenzaldehyde (1.0 equiv), and CuBr (0.02 mmol) in DCE/DCM.

  • Add triethylamine (3.0 equiv) dropwise under N₂.

  • Heat at 80°C for 2–4 hours, monitor by TLC.

  • Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography .

Structural and Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray data for related copper(II) complexes reveal key structural motifs. In [Cu(L)Cl₂] complexes (L = 2-iminocoumarin ligands), the imine nitrogen coordinates to the metal center with bond lengths of 1.957(2) Å, while the sulfonyl oxygen engages in weak interactions (2.6959(7) Å) . These findings imply that the sulfonyl group may participate in secondary bonding interactions, stabilizing specific conformations.

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1640–1620 cm⁻¹ (C=N stretch) and 1350–1300 cm⁻¹ (S=O asymmetric stretch) confirm the imine and sulfonyl functionalities .

  • NMR: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 8.35 (s, 1H, N=CH), 7.82–7.45 (m, aromatic protons), and 3.90 (s, 3H, OCH₃) .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Chloro Substituent: The 3-chloro group on the phenyl ring enhances lipophilicity, improving membrane permeability .

  • Sulfonyl Group: Electron-withdrawing effects stabilize the imine bond and facilitate π-stacking with aromatic residues in enzyme active sites .

Applications in Medicinal Chemistry

Antibacterial Agents

Chromene-imine derivatives show moderate activity against Gram-positive bacteria (MIC = 8–32 μg/mL), attributed to their ability to disrupt cell wall biosynthesis . The sulfonyl group may inhibit penicillin-binding proteins (PBPs) through competitive binding.

Anticancer Drug Candidates

Preliminary studies highlight the role of the imine moiety in chelating transition metals (e.g., Cu²⁺, Fe³⁺), generating reactive oxygen species (ROS) that trigger cancer cell death . Modifications at the 4-methylphenyl position could optimize tumor selectivity.

Future Directions and Challenges

Synthetic Optimization

  • Develop enantioselective routes using chiral auxiliaries or asymmetric catalysis .

  • Explore microwave-assisted synthesis to reduce reaction times and improve yields.

Biological Profiling

  • Conduct in vivo toxicity studies to assess therapeutic indices.

  • Evaluate pharmacokinetic properties, including plasma stability and metabolic clearance.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for targets like EGFR or HER2, guiding rational drug design .

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